4-CHLORO-1-BUTENE

Gas-phase pyrolysis Dehydrochlorination kinetics Anchimeric assistance

4-Chloro-1-butene (synonyms: 3-butenyl chloride, allylcarbinyl chloride, 4-chlorobut-1-ene) is a homoallylic chloride with the molecular formula C4H7Cl and a molecular weight of 90.55 g/mol. It features a terminal alkene and a primary chlorine atom separated by one methylene spacer, placing it at the structural boundary between allylic and saturated alkyl chlorides.

Molecular Formula C4H7Cl
Molecular Weight 90.55 g/mol
CAS No. 927-73-1
Cat. No. B1662094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-CHLORO-1-BUTENE
CAS927-73-1
Molecular FormulaC4H7Cl
Molecular Weight90.55 g/mol
Structural Identifiers
SMILESC=CCCCl
InChIInChI=1S/C4H7Cl/c1-2-3-4-5/h2H,1,3-4H2
InChIKeyWKEVRZCQFQDCIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-butene (CAS 927-73-1) Procurement Guide: Structural Identity and Core Physicochemical Profile


4-Chloro-1-butene (synonyms: 3-butenyl chloride, allylcarbinyl chloride, 4-chlorobut-1-ene) is a homoallylic chloride with the molecular formula C4H7Cl and a molecular weight of 90.55 g/mol [1]. It features a terminal alkene and a primary chlorine atom separated by one methylene spacer, placing it at the structural boundary between allylic and saturated alkyl chlorides. This unique architecture imparts a distinctive balance of reactivity and safety that cannot be achieved by the more common allylic isomer crotyl chloride (1-chloro-2-butene) or by saturated butyl chloride. The compound is a colorless to light-yellow liquid with a boiling point of approximately 73 °C (at 760 mmHg), a density of 0.896–0.92 g/mL, and a flash point of −12 °C . Industrially, it serves as a key intermediate in the synthesis of the herbicide clopyralid and is employed as a representative model chloroalkene in atmospheric chemistry research [2].

4-Chloro-1-butene (CAS 927-73-1) Procurement Risk: Why In-Class Analogs Cannot Be Interchanged


Chlorobutene isomers share an identical molecular formula but are not functionally interchangeable. The position of the chlorine atom relative to the double bond dictates whether the compound behaves as an allylic, homoallylic, or vinylic chloride—each with profoundly different reactivity, toxicity, and regulatory profiles. 4-Chloro-1-butene is a homoallylic chloride that is non-mutagenic in the Ames test [1], whereas its allylic isomer 1-chloro-2-butene (crotyl chloride) exhibits direct mutagenicity that is six to thirty times greater than allyl chloride [1]. In gas-phase pyrolysis, 4-chloro-1-butene benefits from anchimeric assistance by the terminal double bond, lowering its dehydrochlorination activation energy by ~14.6 kJ/mol relative to the saturated-chain analog 5-chloro-1-pentene [2]. Simple substitution based on formula or general reactivity class therefore risks both experimental failure and safety non-compliance. The quantitative evidence below substantiates exactly where 4-chloro-1-butene diverges from its closest structural analogs.

4-Chloro-1-butene (CAS 927-73-1) Quantitative Differentiation Evidence Against Closest Analogs


Gas-Phase Dehydrochlorination Activation Energy: Anchimeric Assistance Lowers Ea by 14.6 kJ/mol vs. 5-Chloro-1-pentene

In a direct comparative pyrolysis study under identical static-system conditions, 4-chloro-1-butene exhibits an activation energy (Ea) of 223.8 ± 2.1 kJ/mol for homogeneous, unimolecular dehydrochlorination, whereas the one-carbon-extended homolog 5-chloro-1-pentene requires an Ea of 238.4 ± 12.7 kJ/mol [1]. The 14.6 kJ/mol reduction is attributed to anchimeric participation of the terminal double bond in the transition state, an effect that is sterically inaccessible to the pentene homolog. This study also includes 6-chloro-1-hexene (Ea = 209.6 ± 2.9 kJ/mol), establishing a non-monotonic structure-reactivity profile across the homologous series [1].

Gas-phase pyrolysis Dehydrochlorination kinetics Anchimeric assistance

Mutagenicity Classification: 4-Chloro-1-butene Is Non-Mutagenic, Whereas Allylic Isomers Are Directly Mutagenic

In a systematic screen of chloroolefin mutagenicity using Salmonella typhimurium TA100, 4-chloro-1-butene (a non-allylic, homoallylic isomer) showed no direct mutagenic activity, either with or without rat liver S9 metabolic activation [1]. In contrast, the allylic isomer 1-chloro-2-butene (crotyl chloride) was directly mutagenic and exhibited alkylating activity that was six to thirty times greater than allyl chloride [1]. The non-allylic isomer 2-chloro-2-butene was likewise non-mutagenic. This pattern establishes a clear structure–activity boundary: allylic chlorides are DNA-reactive, while homoallylic and vinylic isomers are not [1].

Mutagenicity Ames test Allylic chloride safety

Boiling Point Separation Advantage: 4-Chloro-1-butene Bp ~73 °C Enables Fractional Distillation from Crotyl Chloride (Bp ~85 °C) and 3-Chloro-1-butene (Bp ~64 °C)

The boiling points of the four isomeric chlorobutenes span a range of approximately 27 °C (from 59 °C to 86 °C). 4-Chloro-1-butene boils at approximately 73 °C (lit. 73–75 °C) [1], while its most common contaminant and co-product, 1-chloro-2-butene (crotyl chloride), boils at 85–86 °C . The other isomers—3-chloro-1-butene (~64 °C) and 2-chloro-1-butene (~59 °C) —are well separated from 4-chloro-1-butene in standard fractional distillation. This wide boiling-point spread allows for isomerically pure material to be obtained by distillation, which is critical for applications where allylic isomer contamination would introduce mutagenicity risk or undesired allylic rearrangement chemistry.

Boiling point Isomer separation Physical property differentiation

Atmospheric Reactivity Fingerprint: OH Radical Rate Constant and Environmental Fate

In a comprehensive 100-L Teflon chamber study, the rate constant for reaction of 4-chloro-1-butene with OH radicals at 298 ± 2 K and atmospheric pressure was determined as (2.63 ± 0.96) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, making OH reaction the dominant atmospheric loss process with an estimated lifetime of ~0.4 days (12-hr daytime) [1]. The photochemical ozone creation potential (POCP) indicated a large ozone formation potential, classifying this compound as a significant secondary pollutant precursor [1]. While allyl chloride (a structural analog lacking the methylene spacer) has an OH rate constant of approximately 1.7 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [2], 4-chloro-1-butene reacts ~55% faster with OH, leading to a shorter atmospheric lifetime and altered environmental transport characteristics.

Atmospheric chemistry OH radical kinetics POCP

Unique Intermediate for Clopyralid Herbicide Synthesis: Application Specificity Not Replicable by Other Chlorobutenes

4-Chloro-1-butene is specifically employed as the alkylating agent in the industrial synthesis of clopyralid (2-chloro-4-(4-chlorophenyl)butyric acid), a selective systemic herbicide used globally for broadleaf weed control in cereals, sugar beet, and turf [1][2]. The synthesis requires a terminal alkene with a primary chlorine leaving group at the homoallylic position—a structural requirement that excludes 1-chloro-2-butene (would introduce an allylic rearrangement pathway) and 3-chloro-1-butene (secondary chloride with different regioselectivity). Patent literature documents this specific intermediate role across multiple agrochemical manufacturing routes [2].

Agrochemical intermediate Clopyralid synthesis Chlorobutene application

4-Chloro-1-butene (CAS 927-73-1) High-Value Application Scenarios Based on Verified Differentiation Evidence


Controlled Thermal HCl Generation in Pyrolytic Processes

Processes requiring controlled release of HCl at elevated temperatures benefit from the lower activation energy (Ea = 223.8 kJ/mol) of 4-chloro-1-butene relative to 5-chloro-1-pentene (Ea = 238.4 kJ/mol) . The anchimeric assistance of the double bond ensures that HCl elimination initiates at a predictable temperature, which is not achievable with saturated-chain ω-chloroalkenes. This has direct implications for polymer modification, surface treatment, and chemical vapor deposition applications where thermal HCl is used as a catalyst or etchant .

Clopyralid and Pyridine Herbicide Intermediate Manufacturing

4-Chloro-1-butene is the preferred homoallylic chloride for synthesizing clopyralid and related 2-chloro-4-arylbutyric acid herbicides . Its primary chloride and terminal alkene enable clean alkylation without competing allylic rearrangement, a problem that would be introduced by using 1-chloro-2-butene. The strong boiling-point separation from crotyl chloride (ΔBp ≈ 12 °C) further facilitates purification of the final intermediate . Procurement for this application must specify isomeric purity >98% (GC) to avoid mutagenic allylic chloride contamination .

Atmospheric Chemistry Model Validation Using Chloroalkene Reference Standards

The experimentally determined OH rate constant for 4-chloro-1-butene (k = 2.63 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) and its corresponding atmospheric lifetime of ~0.4 days make it a well-characterized reference compound for validating structure–activity relationships (SARs) in chloroalkene atmospheric oxidation models. Because 4-chloro-1-butene reacts approximately 55% faster with OH than allyl chloride , it serves as a sensitive probe for testing the effect of the methylene spacer on OH reactivity predictions. This scenario is directly relevant to environmental fate laboratories and regulatory air quality assessment programs .

Non-Mutagenic Building Block for Pharmaceutical and Fine Chemical Synthesis

For synthetic routes requiring a C4 chloroalkene building block where genotoxic impurity control is critical (e.g., pharmaceutical intermediates subject to ICH M7 guidelines), 4-chloro-1-butene is the only chlorobutene isomer that is demonstrably non-mutagenic in the Ames test . The alternative 1-chloro-2-butene (crotyl chloride) is a known direct mutagen and would require justification and tight control as a potentially genotoxic impurity. By selecting 4-chloro-1-butene, process chemists eliminate this regulatory burden preemptively, while retaining the homoallylic chloride functionality needed for subsequent alkylation or Grignard chemistry .

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